3-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol
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Overview
Description
3-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol is a compound that features a phenol group, a pyrazole ring, and a hydroxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol typically involves the reaction of 4-aminomethylphenol with 1-(2-hydroxyethyl)-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
3-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol
- 3-({[1-(2-hydroxyethyl)-1H-imidazol-4-yl]amino}methyl)phenol
- 3-({[1-(2-hydroxyethyl)-1H-thiazol-4-yl]amino}methyl)phenol
Uniqueness
3-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol is unique due to the presence of the pyrazole ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds containing imidazole or thiazole rings, which may have different reactivity and biological activities .
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
3-[[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O2/c16-5-4-15-9-11(8-14-15)13-7-10-2-1-3-12(17)6-10/h1-3,6,8-9,13,16-17H,4-5,7H2 |
InChI Key |
XZFORKRVSVQRQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC2=CN(N=C2)CCO |
Origin of Product |
United States |
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